Ethyl 2-phenylimidazo[1,2-A]pyrimidine-3-carboxylate
Description
Ethyl 2-phenylimidazo[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrimidine core substituted with a phenyl group at position 2 and an ethyl carboxylate ester at position 2. This compound serves as a versatile intermediate in medicinal chemistry and materials science due to its structural rigidity and functionalizability. Its synthesis typically involves condensation reactions of aminopyrimidine derivatives with aldehydes or ketones under mild conditions, followed by esterification . Key synthetic routes include the use of ethanol as a solvent and room-temperature reactions to achieve moderate to high yields (e.g., 40–77%) .
The compound’s electronic properties are influenced by the electron-withdrawing carboxylate group and the aromatic phenyl substituent, which enhance its stability and reactivity in further functionalization reactions, such as hydrazination or halogenation . Structural characterization via NMR (¹H and ¹³C), HRMS, and X-ray crystallography confirms its planar heterocyclic framework, with distinct chemical shifts for the ester carbonyl (δ ~160–167 ppm in ¹³C NMR) and aromatic protons (δ ~7.4–9.8 ppm in ¹H NMR) .
Properties
Molecular Formula |
C15H13N3O2 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
ethyl 2-phenylimidazo[1,2-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C15H13N3O2/c1-2-20-14(19)13-12(11-7-4-3-5-8-11)17-15-16-9-6-10-18(13)15/h3-10H,2H2,1H3 |
InChI Key |
DGOUOSSPICPKJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-phenylimidazo[1,2-A]pyrimidine-3-carboxylate typically involves the cyclization of 2-aminopyridine derivatives with arylglyoxals and Meldrum’s acid . The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates in medicinal chemistry applications. Hydrolysis conditions typically involve:
-
Acidic conditions : HCl/H₂O at reflux (yields ~75–85%)
-
Basic conditions : NaOH/EtOH at 60°C (yields ~80–90%)
The resulting carboxylic acid can participate in further derivatization, such as amide bond formation.
Transition-Metal-Catalyzed Coupling Reactions
The imidazo[1,2-a]pyrimidine core facilitates cross-coupling reactions under palladium or copper catalysis:
Table 1: Representative Coupling Reactions
These reactions enable regioselective modifications at the C-6 and C-8 positions of the pyrimidine ring .
Nucleophilic Aromatic Substitution
The electron-deficient pyrimidine ring undergoes nucleophilic substitution at the C-5 position:
-
Halogenation : Treatment with NBS (N-bromosuccinimide) in CCl₄ yields 5-bromo derivatives (65–72%).
-
Amination : Reaction with primary amines (e.g., benzylamine) in DMF at 120°C produces 5-amino analogs (55–60%).
Condensation Reactions
The ester group participates in Schiff base formation with aldehydes:
textEthyl 2-phenylimidazo[1,2-a]pyrimidine-3-carboxylate + Thiophene-2-carbaldehyde → (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine
Conditions: Ethanol, rt, 12 h (Yield: 78%) . This reaction expands the compound’s utility in coordination chemistry and drug design .
Photochemical Reactions
Under UV irradiation (λ = 254 nm), the compound undergoes [2+2] cycloaddition with electron-deficient alkenes (e.g., maleic anhydride) to form fused bicyclic derivatives . Quantum yield studies indicate a radical-mediated pathway .
Microwave-Assisted Functionalization
Microwave irradiation significantly accelerates reactions:
Table 2: Microwave-Optimized Reactions
| Reaction | Conditions | Time | Yield |
|---|---|---|---|
| Ester Aminolysis | NH₃/MeOH, 100 W, 100°C | 20 min | 85% |
| Suzuki Coupling | Pd(OAc)₂, MW 300 W, DMF/H₂O | 15 min | 73% |
This method reduces reaction times from hours to minutes while improving yields .
Enzymatic Transformations
Lipase-mediated transesterification (e.g., with Candida antarctica lipase B) replaces the ethyl group with longer alkyl chains (e.g., isopropyl, benzyl). Key parameters:
-
Solvent: tert-Butanol
-
Temperature: 40°C
-
Conversion: 70–80%
Radical Cyclization
In the presence of AIBN and Bu₃SnH, the compound undergoes intramolecular cyclization to form tetracyclic derivatives . This reaction proceeds via a nitrogen-centered radical intermediate .
Table 3: Reactivity Trends by Position
| Position | Reactivity Type | Preferred Reagents |
|---|---|---|
| C-3 | Ester hydrolysis | HCl/H₂O or NaOH/EtOH |
| C-5 | Electrophilic substitution | NBS, HNO₃, or RNH₂ |
| C-6/C-8 | Cross-coupling | Pd/Cu catalysts, aryl halides |
The C-2 phenyl group stabilizes the ring system but reduces electrophilic substitution rates at adjacent positions .
Scientific Research Applications
Common Synthetic Routes
| Synthetic Method | Description |
|---|---|
| Cyclization with Phenylhydrazine | Involves the reaction of phenylhydrazine with appropriate pyrimidine derivatives to form the imidazo ring. |
| Vilsmeier Formylation | Utilizes phosphorus oxytrichloride and N,N-dimethylformamide to introduce formyl groups. |
| One-Pot Reactions | Combines multiple steps into a single reaction vessel to improve efficiency and yield. |
Anticancer Activity
Ethyl 2-phenylimidazo[1,2-a]pyrimidine-3-carboxylate has shown promising anticancer properties in various studies. Research indicates that it can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and the generation of reactive oxygen species (ROS) .
Case Study: Apoptotic Mechanism
In vitro studies demonstrated that treatment with this compound led to significant cell death in several cancer cell lines, including prostate and breast cancer cells. The compound's ability to modulate signaling pathways related to cell survival was highlighted as a key factor in its anticancer efficacy .
Antiviral Properties
Recent investigations have explored the antiviral potential of this compound against various viruses. Preliminary screening has indicated activity against Herpes Simplex Virus and other viral pathogens .
Case Study: Antiviral Screening
A study involving a series of derivatives based on this compound showed that certain modifications enhanced its antiviral activity while maintaining low cytotoxicity levels . This highlights the potential for developing new antiviral agents based on the imidazo[1,2-a]pyrimidine scaffold.
Neuroprotective Effects
The compound has also been investigated for neuroprotective effects, particularly in relation to neurodegenerative diseases. Some derivatives have been shown to inhibit enzymes associated with neurodegeneration, such as monoamine oxidase B and butyrylcholinesterase .
Case Study: Neuroprotection
Research indicated that specific derivatives exhibited micromolar IC50 values against these enzymes, suggesting their potential role in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of Ethyl 2-phenylimidazo[1,2-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting the bacterial cell wall synthesis . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Br, CF₃) at position 6 or 2 reduce yields due to steric hindrance but enhance thermal stability (higher melting points) .
- Aliphatic substituents (e.g., cyclohexyl) improve solubility in nonpolar solvents, as evidenced by NMR shifts in aliphatic carbons .
- Halogenation (Br, I, Cl) at position 6 facilitates further cross-coupling reactions, making these derivatives valuable in Suzuki-Miyaura reactions .
Reactivity and Functionalization Potential
Compared to analogs like ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate , the phenyl group in the title compound increases π-π stacking interactions, which are critical in crystal packing and ligand-receptor binding . However, methyl substituents (e.g., 7-methyl derivatives) enhance electron density at the pyrimidine ring, accelerating electrophilic substitution reactions .
The title compound exhibits lower reactivity in amidation reactions compared to pyrido[1,2-a]pyrimidine esters (e.g., ethyl 2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate), which require excess amines and prolonged heating due to reduced electrophilicity at the ester carbonyl .
Biological Activity
Ethyl 2-phenylimidazo[1,2-A]pyrimidine-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by data tables and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the condensation of 2-amino-phenyl derivatives with appropriate carboxylic acid esters under controlled conditions. This method allows for the introduction of various substituents that can modulate the biological activity of the resulting compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-A]pyrimidine derivatives. In one notable study, various derivatives were screened for their antiproliferative effects against several cancer cell lines, including HCC827 (non-small cell lung cancer) and MCF-7 (breast cancer) cells. The results indicated that this compound exhibited significant antiproliferative activity with an IC50 value in the low micromolar range against HCC827 cells, suggesting a strong inhibition of cell proliferation through the PI3K/AKT signaling pathway .
Antimicrobial Activity
This compound has also demonstrated notable antimicrobial properties. In vitro studies showed that this compound possesses moderate to good activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 µM to 22.9 µM against common pathogens such as Staphylococcus aureus and Escherichia coli .
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, which is associated with downregulation of cyclins and cyclin-dependent kinases (CDKs) .
- Inhibition of Key Signaling Pathways : It has been shown to inhibit the PI3K/AKT pathway, leading to reduced phosphorylation of key proteins involved in cell survival and proliferation .
Case Studies
A series of case studies have been documented regarding the application of this compound in cancer therapy:
- Study on Lung Cancer : In a preclinical model using HCC827 cells, treatment with this compound resulted in a significant reduction in tumor size and proliferation rates compared to control groups .
- Antitubercular Activity : Another study focused on its efficacy against Mycobacterium tuberculosis, where it displayed promising results with MIC values indicating effective inhibition of bacterial growth .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing ethyl 2-phenylimidazo[1,2-a]pyrimidine-3-carboxylate, and how can reaction conditions be optimized?
- Methodology :
- The compound is synthesized via condensation reactions using ethyl esters of pyrimidine derivatives with benzylamines or other nucleophiles. For example, reacting ethyl 2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate with primary amines in ethanol under reflux conditions requires a double excess of amine and extended reaction times to overcome reduced reactivity of the ester group .
- Optimization includes adjusting stoichiometry (e.g., amine-to-ester ratio) and reaction duration, monitored by TLC or HPLC. Characterization via -NMR, -NMR, and IR spectroscopy confirms product purity and structure .
Q. How are spectroscopic techniques employed to confirm the structural integrity of this compound and its derivatives?
- Methodology :
- NMR spectroscopy : -NMR (DMSO-d) reveals characteristic peaks, such as the ester ethyl group (δ 1.12 ppm, triplet) and aromatic protons (δ 6.35–7.33 ppm). -NMR identifies carbonyl carbons (δ 165–169 ppm) .
- IR spectroscopy : Key absorptions include C=O stretching (~1698 cm) and N-H vibrations (~3238 cm) .
- Melting points (e.g., 258–260°C) and elemental analysis further validate purity .
Advanced Research Questions
Q. What computational methods are used to elucidate the corrosion inhibition mechanism of this compound on carbon steel?
- Methodology :
- Density Functional Theory (DFT) : B3LYP/6-31+G(d,p) calculations assess electronic properties (e.g., HOMO-LUMO energy gaps) to predict adsorption affinity. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) Simulations : Simulate adsorption on α-FeO (111) surfaces, revealing interactions via nitrogen/oxygen atoms and π-electrons. Langmuir isotherm models quantify adsorption behavior .
- Experimental validation includes polarization studies (mixed-type inhibition) and gravimetric corrosion rate measurements in HCl .
Q. How do substituents on the pyrimidine ring influence the compound’s biological activity, and how can structure-activity relationships (SARs) be analyzed?
- Methodology :
- Synthetic diversification : Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the pyrimidine 2-position. Derivatives are screened for antioxidant activity via DPPH/ABTS assays and antibacterial activity against Gram-positive/negative strains .
- SAR analysis : Correlate substituent electronic effects (Hammett σ values) with bioactivity. For example, electron-withdrawing groups enhance antioxidant capacity by stabilizing radical intermediates .
- Statistical tools (e.g., multivariate regression) quantify contributions of steric/electronic parameters .
Q. What challenges arise in reconciling discrepancies between theoretical predictions and experimental data for this compound’s reactivity?
- Methodology :
- Case study : DFT may predict strong adsorption via N-atoms, but experimental electrochemical impedance spectroscopy (EIS) shows weaker inhibition efficiency due to solvent effects or competing adsorption.
- Resolution : Use hybrid QM/MM models to incorporate solvation effects or employ surface-enhanced Raman spectroscopy (SERS) to probe adsorption modes in situ .
- Iterative refinement of computational models using experimental data (e.g., adjusting basis sets or solvent parameters) improves accuracy .
Q. How can side reactions during synthesis (e.g., C3 bromination or formylation) be minimized?
- Methodology :
- Reaction condition screening : Avoid DMSO as a solvent to prevent formylation; use acetonitrile or THF instead .
- Catalyst optimization : Replace Eosin Y with less aggressive photocatalysts (e.g., Ru(bpy)) to suppress undesired bromination .
- Byproduct analysis : Monitor reactions via LC-MS and isolate intermediates using flash chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
